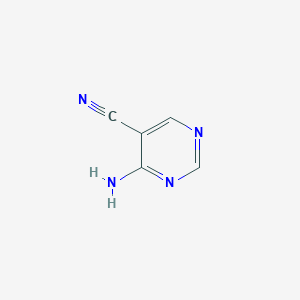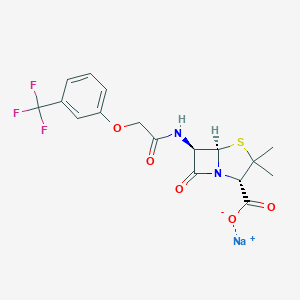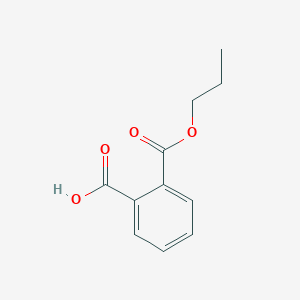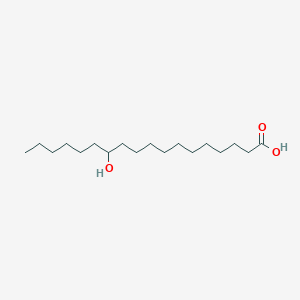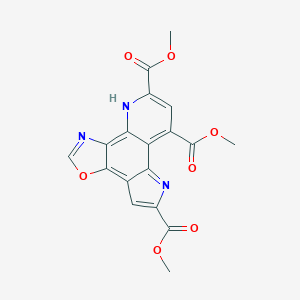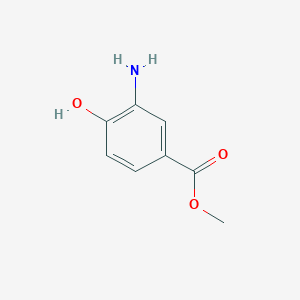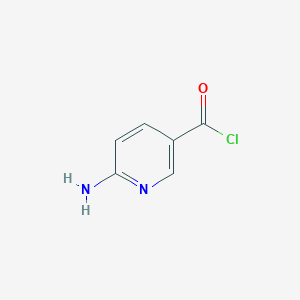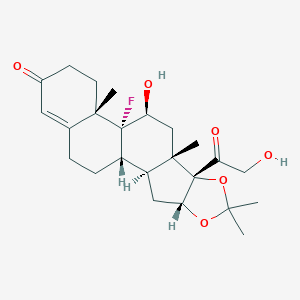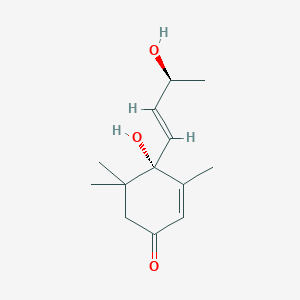
(6S,9S)-vomifoliol
Vue d'ensemble
Description
“(6S,9S)-vomifoliol” is a metabolite that is produced during a metabolic reaction in plants . It is also known as a plant metabolite . The IUPAC name for this compound is (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one .
Molecular Structure Analysis
The molecular formula of “(6S,9S)-vomifoliol” is C13H20O3 . It has an average mass of 224.296 Da and a monoisotopic mass of 224.14124 Da . The systematic name of the compound is (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one .Physical And Chemical Properties Analysis
“(6S,9S)-vomifoliol” has a net charge of 0 . Its InChI string is InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 .Applications De Recherche Scientifique
1. Cancer Research
(6S,9S)-vomifoliol has been studied for its potential applications in cancer research. For instance, tricycloalternarene derivatives, including (6S,9R)-vomifoliol, were isolated from the endophytic fungus Guignardia bidwellii PSU-G11. These compounds displayed mild cytotoxic activity against oral cavity cancer and African green monkey kidney fibroblast (Vero) cell lines (Sommart et al., 2012).
2. Anti-Inflammatory and Immunosuppressive Effects
Research has been conducted on the anti-inflammatory and immunosuppressive effects of (6S,9S)-vomifoliol. A study involving vomifoliol isolated from the mangrove plant Ceriops tagal showed significant inhibition of calcineurin at concentrations with low cytotoxicity and reduced expression of IL-2, suggesting potential as a natural immunosuppressant (Zhang et al., 2021).
3. Neuroprotective Effects
Vomifoliol has shown potential neuroprotective effects. It was isolated from Tarenna obtusifolia Merr. (Rubiaceae) and demonstrated moderate inhibition of amyloid-beta aggregation and protection against amyloid-beta-induced cytotoxicity in neuroblastoma SH-SY5Y cells (Tan et al., 2020).
4. Plant Physiology
Studies have explored the role of vomifoliol in plant physiology. For example, research on stomatal aperture in plants revealed that vomifoliol, related to abscisic acid but lacking the 2,4-pentadiene sidechain, caused significant stomatal closure in epidermal strips of Eichhornia crassipes (Stuart & Coke, 2004).
5. Synthesis and Structural Analysis
There has been considerable focus on the synthesis and structural analysis of vomifoliol. For instance, a study detailed the synthesis of optically active vomifoliol stereoisomers, contributing to a better understanding of this compound’s chemical properties (Yamano & Ito, 2005).
Propriétés
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-ZOLRFCATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S,9S)-vomifoliol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



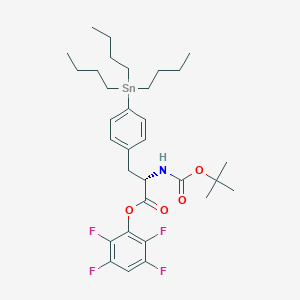
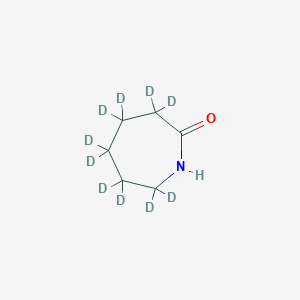
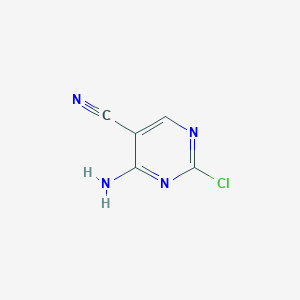
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
